molecular formula C13H16FNO4S B8508612 5-Cyclohexylsulfamoyl-2-fluoro-benzoic acid

5-Cyclohexylsulfamoyl-2-fluoro-benzoic acid

Cat. No.: B8508612
M. Wt: 301.34 g/mol
InChI Key: TVMQMTHQSPBXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexylsulfamoyl-2-fluoro-benzoic acid is a useful research compound. Its molecular formula is C13H16FNO4S and its molecular weight is 301.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16FNO4S

Molecular Weight

301.34 g/mol

IUPAC Name

5-(cyclohexylsulfamoyl)-2-fluorobenzoic acid

InChI

InChI=1S/C13H16FNO4S/c14-12-7-6-10(8-11(12)13(16)17)20(18,19)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2,(H,16,17)

InChI Key

TVMQMTHQSPBXJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chlorosulfonyl-2-fluoro-benzoic acid (A, 0.508 g, 0.0021 mol), Cyclohexylamine (G, 0.211 g, 0.00212 mol) and DIEA (1.1 mL, 0.00636 mol) in CH2Cl2 were stirred at room temperature overnight. The solvent was evaporated and the crude product was purified by silica gel chromatography (MeOH containing 10% AcOH)/CH2Cl2) to give 5-cyclohexylsulfamoyl-2-fluoro-benzoic acid (H, 0.6 g, 95%). After drying overnight under vacuum, H (0.22 g, 0.737 mmol) in SOC12 (5 mL) was heated at 80° C. for 2 hours after which the SOCl2 was evaporated and the residue was dried overnight. The residue was then dissolved in tetrahydrofuran (5 mL), 3,4-difluoro-phenylamine (D, 95 mg, 0.737 mmol) was added followed by DIEA (0.8 mL). The mixture was heated to 70° C. overnight. The solvent was evaporated, followed by ethyl acetate extraction. After purification by silica gel chromatography (ethyl acetate/hexane), 0.192 g (63%) of 5-cyclohexylsulfamoyl-N-(3,4-difluoro-phenyl)-2-fluoro-benzamide (DVR-45) was obtained.
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